2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug discovery . This compound’s structure includes a benzimidazole ring fused to a cyanoethenyl group, making it a potential candidate for various scientific applications.
Preparation Methods
The synthesis of 2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide involves multiple steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the nucleophilic aromatic substitution and other necessary reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its benzimidazole core makes it a candidate for studying enzyme inhibition and other biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The cyanoethenyl group may also play a role in its biological activity by interacting with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(1H-benzimidazol-2-yl)-3-phenylpropanoic acid
- 2-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)acetamide
- 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanoic acid
These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their biological activity and applications . The unique combination of functional groups in 2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C26H22N4O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H22N4O3/c1-17-7-3-4-8-20(17)28-25(31)16-33-23-12-11-18(14-24(23)32-2)13-19(15-27)26-29-21-9-5-6-10-22(21)30-26/h3-14H,16H2,1-2H3,(H,28,31)(H,29,30)/b19-13- |
InChI Key |
XVAKBFGFQSCBJZ-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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